1-(3-methoxypropyl)-1H-indazol-6-amine
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(3-methoxypropyl)indazol-6-amine |
InChI |
InChI=1S/C11H15N3O/c1-15-6-2-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6,12H2,1H3 |
InChI Key |
FTGUDONQAXAVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1-(3-methoxypropyl)-1H-indazol-6-amine can be contextualized by comparing it to structurally related indazol-6-amine derivatives. Key compounds and their distinctions are outlined below:
Structural and Physicochemical Comparisons
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | logP<sup>a</sup> | Water Solubility (mg/mL)<sup>b</sup> | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 3-Methoxypropyl (1) | C11H15N3O | 205.26 | ~1.5 | ~2.1 (moderate) | Ether linkage, three-carbon chain |
| 1-Ethyl-1H-indazol-6-amine | Ethyl (1) | C8H10N3 | 148.19 | ~2.0 | ~1.3 (low) | Short alkyl chain |
| 1-Propyl-1H-indazol-6-amine | Propyl (1) | C9H12N3 | 162.22 | ~2.3 | ~0.9 (low) | Longer alkyl chain |
| 1-Benzyl-1H-indazol-6-amine | Benzyl (1) | C13H12N3 | 210.26 | ~3.0 | ~0.2 (very low) | Aromatic ring, high lipophilicity |
| 1-(Methoxymethyl)-1H-indazol-6-amine | Methoxymethyl (1) | C9H11N3O | 177.20 | ~0.8 | ~4.5 (high) | Shorter chain, polar methoxy group |
| 1-(Prop-2-en-1-yl)-1H-indazol-6-amine | Allyl (1) | C10H11N3 | 173.22 | ~1.7 | ~1.8 (moderate) | Reactive double bond |
| 3-Methoxy-1H-indazol-6-amine | Methoxy (3) | C8H8N3O | 162.17 | ~1.2 | ~3.0 (moderate) | Substituent at 3-position |
<sup>a</sup> Predicted using ChemAxon software.
<sup>b</sup> Estimated from logP and molecular weight.
Pharmacological and Functional Insights
- Benzyl derivatives, while more lipophilic, may exhibit off-target effects due to nonspecific hydrophobic interactions.
- Metabolic Stability : The ether linkage in the 3-methoxypropyl group is less prone to oxidative metabolism compared to benzyl or allyl groups, which are susceptible to CYP450-mediated degradation .
- Solubility-Bioavailability Trade-off : The methoxymethyl derivative (C9H11N3O) exhibits higher solubility but lower membrane permeability than the 3-methoxypropyl analog, highlighting the importance of chain length in optimizing absorption .
Preparation Methods
Alkylation of 1H-Indazol-6-amine
The most direct method involves alkylation of 1H-indazol-6-amine (CAS 6967-12-0) with 3-methoxypropyl halides or sulfonates.
-
Substrate Activation : Dissolve 1H-indazol-6-amine (10 mmol) in DMF or acetonitrile.
-
Base Selection : Use K₂CO₃ or NaH (2.2 equiv) to deprotonate the indazole N1 position.
-
Alkylation : Add 1-bromo-3-methoxypropane (12 mmol) and heat at 60–80°C for 12–24 h.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Key Data :
Mechanistic Insight :
Alkylation occurs preferentially at the N1 position due to higher nucleophilicity compared to N2. Steric hindrance from the 6-amino group further directs substitution to N1.
Reductive Amination
An alternative route employs reductive amination of 1H-indazol-6-amine with 3-methoxypropanal.
-
Condensation : Mix 1H-indazol-6-amine (10 mmol) and 3-methoxypropanal (15 mmol) in MeOH.
-
Reduction : Add NaBH₃CN (1.5 equiv) at 0°C and stir for 6 h.
-
Isolation : Concentrate under vacuum and purify via flash chromatography (DCM/MeOH 10:1).
Key Data :
Advantage : Avoids harsh alkylation conditions, suitable for acid-sensitive substrates.
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
-
Combine 1H-indazol-6-amine (5 mmol), 3-methoxypropyl bromide (6 mmol), and Cs₂CO₃ (12 mmol) in DMF.
-
Irradiate at 120°C (300 W) for 30 min.
-
Filter and purify via preparative HPLC (ACN/H₂O + 0.1% TFA).
Key Data :
Solid-Phase Synthesis
For high-throughput applications, resin-bound intermediates enable rapid purification.
-
Resin Loading : Attach 1H-indazol-6-amine to Wang resin via carbodiimide coupling.
-
Alkylation : Treat with 3-methoxypropyl mesylate (5 equiv) and DIEA in DCM.
-
Cleavage : Release product using TFA/DCM (1:1).
Key Data :
Analytical Characterization
Critical spectroscopic data for structural confirmation:
-
δ 7.92 (s, 1H, H3), 7.45 (d, J = 8.4 Hz, 1H, H7), 6.98 (d, J = 8.4 Hz, 1H, H5)
-
δ 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.55 (t, J = 6.4 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃)
-
m/z Calculated for C₁₁H₁₆N₃O: 206.1293; Found: 206.1296
Challenges and Optimization
Regioselectivity Issues
Competitive N2-alkylation may occur, producing 2-(3-methoxypropyl)-1H-indazol-6-amine. Strategies to suppress this include:
Purification Difficulties
The polar nature of the product necessitates reverse-phase HPLC or silica gel chromatography with MeOH gradients.
Industrial-Scale Considerations
Q & A
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer :
- Replace traditional solvents (DCM, DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Employ catalytic Mitsunobu conditions (DIAD, PhP) for ether bond formation, reducing stoichiometric waste .
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